(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid CAS 1258418-91-5 properties
(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid CAS 1258418-91-5 properties
Technical Monograph: (R)-3-(tert-Butoxy)-2-hydroxypropanoic Acid Advanced Chiral Synthon for Ether Lipids and Peptidomimetics
Executive Summary
(R)-3-(tert-Butoxy)-2-hydroxypropanoic acid (CAS 1258418-91-5) is a high-value chiral building block belonging to the class of protected glyceric acid derivatives . It serves as a critical "stereochemical anchor" in the synthesis of complex pharmaceutical intermediates, particularly ether-linked lipids for RNA delivery systems (LNPs) and peptidomimetics (protease inhibitors).
Its structural core—a propanoic acid backbone with a defined (R)-hydroxyl center and a bulky tert-butoxy ether tail—provides two distinct technical advantages:
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Orthogonal Protection: The tert-butyl ether is stable under basic and nucleophilic conditions (unlike esters), allowing selective manipulation of the carboxylic acid and secondary hydroxyl groups.
-
Stereochemical Fidelity: It introduces a pre-defined chiral center (
), eliminating the need for late-stage resolution in convergent synthesis.
Chemical Profile & Properties[1][2][3][4][5][6]
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Registry Number | 1258418-91-5 |
| IUPAC Name | (2R)-3-[(2-methylpropan-2-yl)oxy]-2-hydroxypropanoic acid |
| Molecular Formula | C |
| Molecular Weight | 162.18 g/mol |
| Stereochemistry | (R)-Enantiomer (ee > 98%) |
| Physical State | Viscous Colorless Oil or Low-Melting Solid |
| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water |
| pKa (Predicted) | ~3.8 (Carboxylic Acid) |
| Key Functional Groups | Carboxylic Acid (C1), Secondary Alcohol (C2), tert-Butyl Ether (C3) |
Synthetic Utility & Mechanism
The utility of CAS 1258418-91-5 lies in its ability to function as a glycerol surrogate . In lipid synthesis, it replaces the glycerol backbone to create non-hydrolyzable ether linkages at the sn-3 position, improving the metabolic stability of the resulting lipid nanoparticle (LNP) components in vivo.
Mechanistic Pathway: Orthogonal Coupling
The compound possesses three reactive sites with distinct reactivities:
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Carboxylic Acid (C1): Ready for amide coupling (EDC/NHS) or esterification (Steglich).
-
Secondary Hydroxyl (C2): Nucleophilic, but sterically hindered; requires activation or specific catalysts for functionalization.
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tert-Butyl Ether (C3): Chemically inert to base/reduction; acid-labile (cleavable by TFA).
Diagram 1: Chemo-Selective Synthetic Workflow This diagram illustrates how the molecule is used to build complex scaffolds while preserving stereochemistry.
Caption: Step-wise functionalization strategy exploiting the orthogonal stability of the C3-tert-butoxy group.
Experimental Protocols
Protocol A: Quality Control (Chiral Purity Analysis)
Objective: Validate the enantiomeric excess (ee%) of the starting material before use in GMP synthesis.
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Sample Preparation: Dissolve 5 mg of CAS 1258418-91-5 in 1 mL of Isopropanol:Hexane (10:90).
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Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). Note: TFA ensures the acid remains protonated for sharp peak shape.
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Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 210 nm.
-
Acceptance Criteria: Major peak (R-isomer) > 98.0% area; Minor peak (S-isomer) < 2.0%.
Protocol B: General Steglich Esterification (Lipid Synthesis)
Objective: Coupling the acid to a long-chain alcohol to form a lipid tail.
Reagents:
-
CAS 1258418-91-5 (1.0 eq)
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Long-chain Alcohol (e.g., Octadecanol) (1.1 eq)
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DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
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Dissolution: Dissolve CAS 1258418-91-5 and the alcohol in anhydrous DCM (0.1 M concentration).
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Catalyst Addition: Add DMAP in one portion. Cool the mixture to 0°C.
-
Coupling: Add DCC dropwise (dissolved in minimal DCM) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO
, and brine. -
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Critical Handling & Stability Data
-
Hygroscopicity: The free acid is hygroscopic. Store in a desiccator at -20°C.
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Acid Sensitivity: The tert-butyl ether is acid-labile . Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.
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Stability Window: Stable in dilute acid (pH > 3) for short durations. Rapidly hydrolyzes in neat TFA.
-
-
Racemization Risk: Low. The alpha-proton is less acidic than in amino acids, but prolonged exposure to strong base (e.g., NaH, LDA) could induce racemization via enolization. Use mild bases (DIPEA, Pyridine).
Synthesis Pathway (Origin)
Understanding the origin of the material is crucial for assessing impurity profiles. The standard industrial route utilizes the Chiral Pool (D-Serine) to guarantee stereopurity.
Diagram 2: Industrial Synthesis from D-Serine
Caption: Synthesis via diazotization of D-Serine ensures high enantiomeric excess (ee) by retaining the chiral center.
References
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Fluorochem. (R)-3-(tert-butoxy)-2-hydroxypropanoic acid Product Sheet. Retrieved from
-
PubChem. (R)-3-Tert-butoxy-2-hydroxypropanoic acid (CID 11332642).[1] National Library of Medicine. Retrieved from [1]
-
Frontiers in Bioengineering. Production of 3-Hydroxypropanoic Acid. Discusses the platform utility of the hydroxy-propanoic backbone. Retrieved from
-
ChemicalBook. CAS 1258418-91-5 Technical Specifications. Retrieved from
